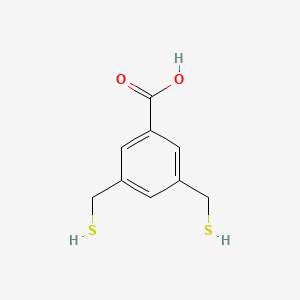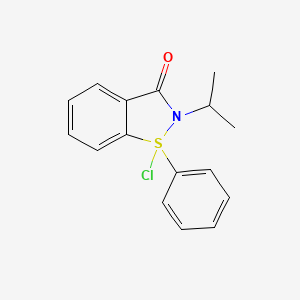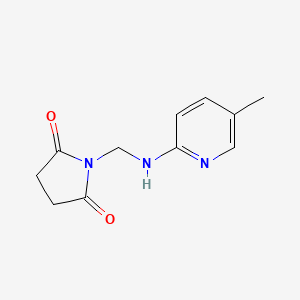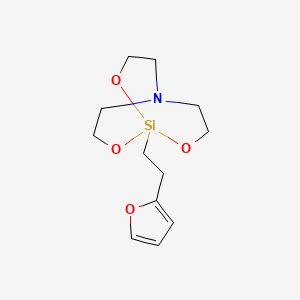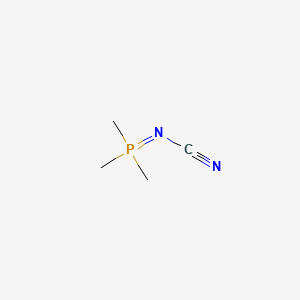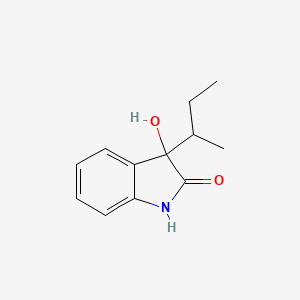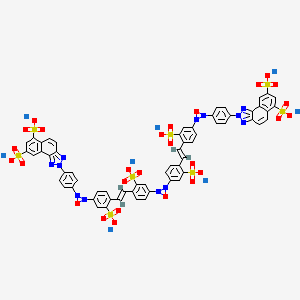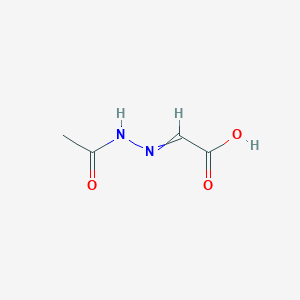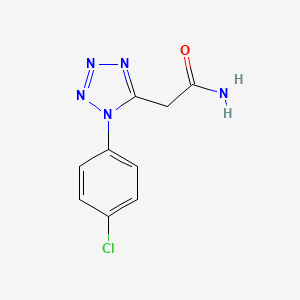
Cyclopropylborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylborane is an organoboron compound with the molecular formula C₃H₇B. It is a borane derivative where a cyclopropyl group is bonded to a boron atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylborane can be synthesized through the hydroboration of cyclopropene. This reaction involves the addition of borane (BH₃) to cyclopropene under controlled conditions. The process typically requires a non-catalytic approach and is carried out at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the hydroboration of cyclopropene. This method is scalable and can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylboronic acid.
Reduction: It can participate in reduction reactions to form this compound derivatives.
Substitution: It can undergo substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH₄) is often employed as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclopropylboronic acid.
Reduction: this compound derivatives.
Substitution: Cyclopropyl halides.
Scientific Research Applications
Cyclopropylborane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropylborane involves its ability to act as a Lewis acid due to the presence of the boron atom. This allows it to form stable complexes with various nucleophiles. The cyclopropyl group provides additional stability and reactivity, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Cyclopropylmethylborane: Similar structure but with a methyl group attached to the boron atom.
Cyclopropylboronic acid: An oxidized form of cyclopropylborane.
Cyclopropylborate esters: Esters formed from the reaction of this compound with alcohols.
Uniqueness: this compound is unique due to its high reactivity and stability, which is attributed to the strain in the cyclopropyl ring. This makes it a valuable reagent in organic synthesis, offering distinct advantages over other boron-containing compounds .
Properties
CAS No. |
72507-58-5 |
|---|---|
Molecular Formula |
C3H5B |
Molecular Weight |
51.89 g/mol |
InChI |
InChI=1S/C3H5B/c4-3-1-2-3/h3H,1-2H2 |
InChI Key |
GAGHFJHBGGAFDQ-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



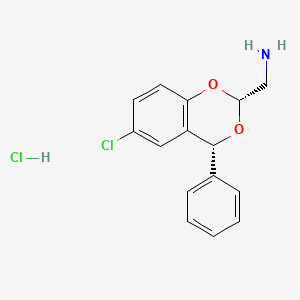
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
